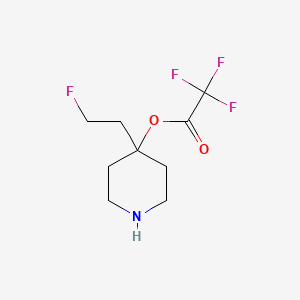
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H15F4NO3 and a molecular weight of 261.22 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoroethyl group and a trifluoroacetate ester. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate typically involves the reaction of 4-(2-fluoroethyl)piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 4-(2-Fluoroethyl)piperidine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated analogs of biologically active molecules.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets in biological systems. The fluoroethyl group and trifluoroacetate ester can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate: This compound has a similar structure but contains a morpholine ring instead of a fluoroethyl group.
2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride: This compound has a similar trifluoroacetate ester but differs in the substitution pattern on the piperidine ring.
Uniqueness
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate is unique due to the presence of both a fluoroethyl group and a trifluoroacetate ester. This combination imparts distinct chemical and physical properties, making it valuable in various scientific research applications. The fluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the trifluoroacetate ester provides a reactive site for further chemical modifications .
Eigenschaften
Molekularformel |
C9H13F4NO2 |
|---|---|
Molekulargewicht |
243.20 g/mol |
IUPAC-Name |
[4-(2-fluoroethyl)piperidin-4-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H13F4NO2/c10-4-1-8(2-5-14-6-3-8)16-7(15)9(11,12)13/h14H,1-6H2 |
InChI-Schlüssel |
RGFCVJGADNTUNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CCF)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















